molecular formula C8H13Br B13316142 1-Bromospiro[2.5]octane

1-Bromospiro[2.5]octane

Cat. No.: B13316142
M. Wt: 189.09 g/mol
InChI Key: NOWLLYLVAPANJG-UHFFFAOYSA-N
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Description

1-Bromospiro[2.5]octane is a brominated spirocyclic compound characterized by a unique bicyclic framework where two rings (cyclopropane and cyclohexane) share a single carbon atom. The bromine substituent introduces distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in radical or nucleophilic substitution reactions. For instance, 1-(bromomethyl)-6,6-difluorospiro[2.5]octane (CAS 2002304-22-3) shares the spiro[2.5]octane core but includes difluorination at the 6-position, altering polarity and reactivity .

Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

2-bromospiro[2.5]octane

InChI

InChI=1S/C8H13Br/c9-7-6-8(7)4-2-1-3-5-8/h7H,1-6H2

InChI Key

NOWLLYLVAPANJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromospiro[2.5]octane can be synthesized through several methods. One common approach involves the bromination of spiro[2.5]octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically occurs in an inert solvent like carbon tetrachloride or chloroform under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reactant concentration, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromospiro[2.5]octane undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups, leading to the formation of corresponding spirocyclic derivatives.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination to form spiro[2.5]octene.

    Oxidation and Reduction: The compound can be oxidized to form spiro[2.5]octanone or reduced to form spiro[2.5]octane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Elimination Reactions: Strong bases such as sodium ethoxide or potassium tert-butoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Nucleophilic Substitution: Spirocyclic alcohols, ethers, or amines.

    Elimination: Spiro[2.5]octene.

    Oxidation: Spiro[2.5]octanone.

    Reduction: Spiro[2.5]octane.

Scientific Research Applications

1-Bromospiro[2.5]octane has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex spirocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activity and as a precursor for bioactive molecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Bromospiro[2.5]octane involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in various substitution and elimination reactions. The spirocyclic structure also imparts unique steric and electronic properties, influencing its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1-(Bromomethyl)-6,6-difluorospiro[2.5]octane
  • Molecular Formula : C₉H₁₃BrF₂
  • Molecular Weight : 239.10 g/mol
  • Key Features : Difluorination at the 6-position enhances electronegativity and may stabilize cationic intermediates during reactions. This compound is commercially available for research, with prices ranging from $377/50 mg to $1,538/1 g .
  • Comparison: The fluorine atoms increase molecular weight by ~50 g/mol compared to a non-fluorinated analog and likely reduce ring strain through hyperconjugative interactions, as seen in cationic intermediates of spiro[2.5]octane oxidation .
(b) 6-Bromospiro[2.5]octane (CAS 1936308-27-8)
  • Molecular Formula : C₉H₁₀BrFO
  • Molecular Weight : 233.08 g/mol
  • Key Features : Incorporates both bromine and oxygen, enabling dual reactivity in nucleophilic and electrophilic pathways. The oxygen atom may facilitate ring-opening reactions.
(c) 2-Bromo-6-oxaspiro[2.5]octane (CAS 2137575-50-7)
  • Molecular Formula : C₇H₁₁BrO
  • Molecular Weight : 191.07 g/mol
  • Key Features : A smaller spiro system with oxygen in the six-membered ring. The bromine is positioned to favor SN2 reactions.
  • Comparison : Reduced steric hindrance compared to 1-Bromospiro[2.5]octane derivatives may enhance reaction rates in substitution pathways .
(d) 1-Oxaspiro[2.5]octane (CAS 185-70-6)
  • Molecular Formula : C₇H₁₂O
  • Molecular Weight : 112.17 g/mol
  • Key Features : Lacks bromine but contains an oxygen atom, making it a model for studying spirocyclic ether reactivity.
  • Comparison: The absence of bromine simplifies the molecule’s reactivity, focusing on ring strain (from cyclopropane) and ether cleavage mechanisms.
(e) 1-(Bromomethyl)bicyclo[2.2.2]octane (CAS 1935423-45-2)
  • Molecular Formula : C₉H₁₅Br
  • Molecular Weight : 203.12 g/mol
  • Key Features: A bicyclic (non-spiro) structure with bromine, offering a rigid framework for steric studies.

Physicochemical and Reactivity Trends

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Reactivity Highlights
This compound* C₈H₁₃Br ~189.09 (hypothetical) Br, spirocyclic Predicted SN2/radical pathways; high ring strain
1-(Bromomethyl)-6,6-difluorospiro[2.5]octane C₉H₁₃BrF₂ 239.10 Br, F, spirocyclic Stabilized cationic intermediates; fluorination enhances polarity
6-Bromospiro[2.5]octane C₉H₁₀BrFO 233.08 Br, O, spirocyclic Dual reactivity (Br for substitution, O for ring-opening)
1-Oxaspiro[2.5]octane C₇H₁₂O 112.17 O, spirocyclic Ether cleavage dominates; minimal steric hindrance
1-(Bromomethyl)bicyclo[2.2.2]octane C₉H₁₅Br 203.12 Br, bicyclic Rigid framework; slower substitution due to steric effects

Biological Activity

1-Bromospiro[2.5]octane is an organic compound characterized by its unique spirocyclic structure, which has attracted interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its interactions with biomolecules, therapeutic properties, and applications in drug development.

Chemical Structure and Properties

This compound has the molecular formula C9H15Br and a molecular weight of approximately 203.12 g/mol. The presence of the bromine atom at a specific position in the spirocyclic framework significantly influences its chemical reactivity and biological interactions.

Property Value
Molecular FormulaC9H15Br
Molecular Weight203.12 g/mol
StructureSpirocyclic
Key Functional GroupBromine

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The bromine substituent can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential therapeutic effects.

  • Interactions with Proteins : Studies have shown that spirocyclic compounds can bind to specific protein targets, influencing their function and potentially leading to therapeutic benefits.
  • DNA Interaction : Some spiro compounds exhibit the ability to intercalate into DNA, which may contribute to their antitumor activity.

Case Studies and Research Findings

  • Antitumor Activity : Research indicates that spiro compounds, including derivatives of this compound, possess significant antitumor properties. For instance, studies have demonstrated that these compounds can inhibit cancer cell proliferation in vitro.
    • Study Reference : A study published in the International Journal of Oncology showed that certain spiro compounds led to increased apoptosis in cancer cell lines, suggesting a potential mechanism for their antitumor effects .
  • Antimicrobial Properties : The antimicrobial activity of spirocyclic compounds has been noted in various studies. The unique structure allows for interaction with microbial membranes, potentially disrupting their integrity.
    • Research Finding : A comparative study on several spiro compounds revealed that those containing halogen substituents exhibited enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria .
  • Neuroprotective Effects : Some research suggests that spiro compounds may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases.
    • Clinical Implications : Investigations into the neuroprotective properties of spiro compounds indicate that they may mitigate oxidative stress in neuronal cells, thereby providing a protective effect against neurotoxic agents .

Applications in Medicinal Chemistry

This compound serves as a versatile building block for synthesizing other biologically active compounds. Its unique structural features make it an attractive candidate for drug design and development.

Synthesis Routes

The synthesis of this compound typically involves bromination reactions of spiro[2.5]octane or related precursors. Various synthetic methods allow for selective introduction of the bromine atom while preserving the integrity of the spirocyclic structure.

Synthesis Method Description
BrominationDirect bromination of spiro[2.5]octane
Substitution ReactionsNucleophilic substitution to introduce functional groups

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